molecular formula C24H24N4O5S B11683359 ethyl 4-{2,5-dimethyl-3-[(E)-(2-{[(4-nitrophenyl)sulfanyl]acetyl}hydrazinylidene)methyl]-1H-pyrrol-1-yl}benzoate

ethyl 4-{2,5-dimethyl-3-[(E)-(2-{[(4-nitrophenyl)sulfanyl]acetyl}hydrazinylidene)methyl]-1H-pyrrol-1-yl}benzoate

Cat. No.: B11683359
M. Wt: 480.5 g/mol
InChI Key: RAEPZTFGNUDROS-AFUMVMLFSA-N
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Description

ETHYL 4-{2,5-DIMETHYL-3-[(E)-({2-[(4-NITROPHENYL)SULFANYL]ACETAMIDO}IMINO)METHYL]-1H-PYRROL-1-YL}BENZOATE is a complex organic compound that features a pyrrole ring substituted with various functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ETHYL 4-{2,5-DIMETHYL-3-[(E)-({2-[(4-NITROPHENYL)SULFANYL]ACETAMIDO}IMINO)METHYL]-1H-PYRROL-1-YL}BENZOATE typically involves multi-step organic reactions. The process begins with the preparation of the pyrrole ring, followed by the introduction of the ethyl ester and benzoate groups. The reaction conditions often require the use of catalysts, solvents, and controlled temperatures to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction parameters are meticulously controlled. The use of automated systems for monitoring and adjusting reaction conditions is common to maintain consistency and efficiency in production.

Chemical Reactions Analysis

Types of Reactions

ETHYL 4-{2,5-DIMETHYL-3-[(E)-({2-[(4-NITROPHENYL)SULFANYL]ACETAMIDO}IMINO)METHYL]-1H-PYRROL-1-YL}BENZOATE can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine under specific conditions.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: The ester and amide groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include reducing agents like lithium aluminum hydride for reduction reactions, and oxidizing agents like potassium permanganate for oxidation reactions. The reactions are typically carried out under controlled temperatures and pH to ensure selectivity and yield.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield an amine derivative, while substitution reactions can lead to various ester or amide derivatives.

Scientific Research Applications

ETHYL 4-{2,5-DIMETHYL-3-[(E)-({2-[(4-NITROPHENYL)SULFANYL]ACETAMIDO}IMINO)METHYL]-1H-PYRROL-1-YL}BENZOATE has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of ETHYL 4-{2,5-DIMETHYL-3-[(E)-({2-[(4-NITROPHENYL)SULFANYL]ACETAMIDO}IMINO)METHYL]-1H-PYRROL-1-YL}BENZOATE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity or modulation of signal transduction pathways.

Comparison with Similar Compounds

Similar Compounds

    ETHYL 4-{2,5-DIMETHYL-3-[(E)-({2-[(4-NITROPHENYL)SULFANYL]ACETAMIDO}IMINO)METHYL]-1H-PYRROL-1-YL}BENZOATE: is similar to other pyrrole-based compounds with substituted functional groups.

    ETHYL 4-{2,5-DIMETHYL-3-[(E)-({2-[(4-NITROPHENYL)SULFANYL]ACETAMIDO}IMINO)METHYL]-1H-PYRROL-1-YL}BENZOATE: can be compared to compounds like 2,5-dimethyl-3-(4-nitrophenyl)pyrrole and ethyl 4-(2,5-dimethyl-1H-pyrrol-1-yl)benzoate.

Uniqueness

The uniqueness of ETHYL 4-{2,5-DIMETHYL-3-[(E)-({2-[(4-NITROPHENYL)SULFANYL]ACETAMIDO}IMINO)METHYL]-1H-PYRROL-1-YL}BENZOATE lies in its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C24H24N4O5S

Molecular Weight

480.5 g/mol

IUPAC Name

ethyl 4-[2,5-dimethyl-3-[(E)-[[2-(4-nitrophenyl)sulfanylacetyl]hydrazinylidene]methyl]pyrrol-1-yl]benzoate

InChI

InChI=1S/C24H24N4O5S/c1-4-33-24(30)18-5-7-20(8-6-18)27-16(2)13-19(17(27)3)14-25-26-23(29)15-34-22-11-9-21(10-12-22)28(31)32/h5-14H,4,15H2,1-3H3,(H,26,29)/b25-14+

InChI Key

RAEPZTFGNUDROS-AFUMVMLFSA-N

Isomeric SMILES

CCOC(=O)C1=CC=C(C=C1)N2C(=CC(=C2C)/C=N/NC(=O)CSC3=CC=C(C=C3)[N+](=O)[O-])C

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)N2C(=CC(=C2C)C=NNC(=O)CSC3=CC=C(C=C3)[N+](=O)[O-])C

Origin of Product

United States

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